

A Comparative Guide to Band Gap Bowing in InGaN and InAlN Alloys

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Compound of Interest

Compound Name: Indium nitride

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A critical parameter in the design and fabrication of optoelectronic devices based on indium gallium nitride (InGaN) and indium aluminum nitride (InAlN) alloys is the band gap bowing parameter. This parameter quantifies the deviation of the alloy's band gap from a linear interpolation between the band gaps of the constituent binary compounds (InN, GaN, and AlN). A thorough understanding and accurate determination of the bowing parameter are essential for precise band gap engineering, which is fundamental for tuning the emission and absorption wavelengths of devices such as LEDs, laser diodes, and solar cells.^[1]

Comparison of Band Gap Bowing Parameters

The band gap energy of a ternary alloy like $\text{In}_x\text{Ga}_{1-x}\text{N}$ or $\text{In}_x\text{Al}_{1-x}\text{N}$ can be described by the modified Vegard's law:

$$E_g(x) = x * E_{g,\text{InN}} + (1-x) * E_{g,\text{GaN/AlN}} - b * x * (1-x)$$

where $E_g(x)$ is the band gap of the alloy, $E_{g,\text{InN}}$, $E_{g,\text{GaN}}$, and $E_{g,\text{AlN}}$ are the band gaps of InN, GaN, and AlN, respectively, x is the indium composition, and b is the bowing parameter.

Experimental studies have revealed a significant bowing for both InGaN and InAlN, with the magnitude of the bowing parameter being a subject of extensive research and debate. The bowing is influenced by several factors, including lattice mismatch-induced strain, atomic ordering, and compositional fluctuations.

InGaN Alloys:

The band gap bowing in InGaN is particularly important as this alloy system is the foundation for blue and green light-emitting diodes. The bowing parameter for InGaN has been reported to vary depending on the strain state of the epitaxial layer and the indium composition. For strained InGaN layers grown on GaN, the bowing parameter is generally found to be lower than in relaxed layers. Some studies also suggest that the bowing parameter is not constant but varies with the indium concentration.^[2]

InAlN Alloys:

InAlN alloys offer a wider range of band gap tunability, from the infrared (InN, ~0.7 eV) to the deep ultraviolet (AlN, ~6.2 eV).^[3] This makes them promising for a variety of applications, including UV emitters and detectors, and high-electron-mobility transistors. The band gap bowing in InAlN is reported to be significantly stronger than in InGaN.^[3] The large discrepancy in reported bowing parameters for InAlN can be attributed to challenges in growing high-quality, homogeneous alloys, especially in the intermediate composition range.^[3]

Quantitative Data Summary

The following tables summarize experimentally determined band gap bowing parameters for InGaN and InAlN from various studies.

Table 1: Experimental Band Gap Bowing Parameters for InGaN

Bowing Parameter (b) in eV	Strain State	Indium Composition (x)	Experimental Method(s)	Reference
1.32 ± 0.28	Strained	0 < x < 0.25	Cathodoluminescence (CL), High-Resolution X-ray Diffraction (HRXRD)	[1][4]
2.87 ± 0.20	Relaxed	0 < x < 0.25	Cathodoluminescence (CL), High-Resolution X-ray Diffraction (HRXRD)	[1][4]
2.55	Strained	0.08 < x < 0.15	Optical Absorption, Tauc Plot Analysis	[5]
3.65	Strain-Corrected	0.08 < x < 0.15	Optical Absorption, Tauc Plot Analysis	[5]
1.43	N/A	Full range	Photoluminescence (PL), Optical Absorption	[6]
1.36	N/A	N/A	Photoluminescence (PL)	[7]
2.29	N/A (Theoretical)	6.125%	Density Functional Theory (DFT)	[2]
1.79	N/A (Theoretical)	12.5%	Density Functional Theory (DFT)	[2]
1.6	N/A	N/A	Fitted from various	[8]

experimental
data

Table 2: Experimental Band Gap Bowing Parameters for InAlN

Bowing Parameter (b) in eV	Indium Composition (x)	Experimental Method(s)	Reference
4.7	0.017 - 0.60	Optical Absorption, Rutherford Backscattering Spectrometry (RBS), HRXRD	[3]
4.0 ± 0.2	> 0.60	Absorbance Spectroscopy, HRXRD	[9]
3.0	≤ 0.25	Optical Absorption, Photoluminescence (PL)	[10][11][12]
3.19	Full range	Spectroscopic Ellipsometry (SE)	[8]
4.3	N/A	Fitted from various experimental data	[8]
Composition-dependent	Full range	Theoretical and experimental review	[13][14]

Experimental Methodologies

The accurate determination of the band gap bowing parameter relies on precise measurements of both the alloy composition and its corresponding band gap.

Composition Determination:

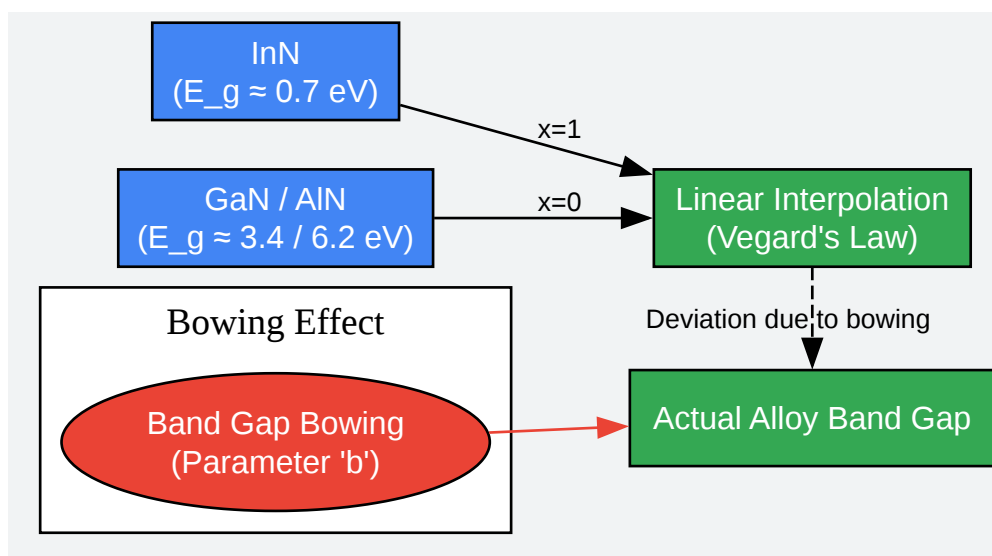
- **High-Resolution X-ray Diffraction (HRXRD):** This is a standard technique used to determine the lattice parameters of the epitaxial layers. By applying Vegard's law, which assumes a linear relationship between the lattice constant and the composition, the indium content can be calculated. HRXRD can also be used to assess the strain state of the alloy layer.[\[1\]](#)[\[9\]](#)
- **Rutherford Backscattering Spectrometry (RBS):** RBS is a direct and accurate method for determining the elemental composition of thin films, providing a valuable cross-validation for XRD-based composition measurements.[\[3\]](#)

Band Gap Determination:

- **Photoluminescence (PL) and Cathodoluminescence (CL) Spectroscopy:** These techniques measure the energy of photons emitted from the material upon excitation by a laser or an electron beam, respectively. The peak emission energy is often taken as a measure of the band gap.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Optical Absorption and Transmission Spectroscopy:** By measuring the absorption of light as a function of wavelength, the absorption edge of the material can be determined. A Tauc plot analysis is commonly used to extract the band gap energy from the absorption spectrum.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Spectroscopic Ellipsometry (SE):** SE is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample. By modeling the dielectric function, the band gap energy can be extracted.[\[8\]](#)
- **Photoreflectance (PR) and Contactless Electroreflectance (CER):** These are modulation spectroscopy techniques that provide sharp, derivative-like spectral features at critical point energies, including the fundamental band gap.

Logical Relationship of Band Gap Bowing

The following diagram illustrates the concept of band gap bowing in ternary semiconductor alloys.



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Caption: Relationship between binary band gaps, linear interpolation, and the actual alloy band gap due to the bowing effect.

Conclusion

The band gap bowing parameter is a crucial factor in the design of InGaN and InAlN-based devices. While there is a general consensus on the presence of significant bowing in both alloy systems, the reported values for the bowing parameter vary considerably. For InGaN, the strain state plays a significant role, with relaxed layers exhibiting a larger bowing parameter. For InAlN, the bowing is generally stronger, but the reported values are more scattered, likely due to the challenges in material growth and characterization. The choice of an appropriate bowing parameter for device modeling should, therefore, consider the specific experimental conditions, including the strain state and composition range of the alloy. Further research with improved material quality and standardized characterization techniques is necessary to establish a more definitive set of bowing parameters for these important nitride alloys.

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